2-(morpholin-4-yl)-6-[2-(morpholin-4-yl)ethyl]pyrido[4,3-d]pyrimidin-5(6H)-one
Overview
Description
2-(morpholin-4-yl)-6-[2-(morpholin-4-yl)ethyl]pyrido[4,3-d]pyrimidin-5(6H)-one is a complex organic compound that features a pyrido[4,3-d]pyrimidin-5(6H)-one core substituted with morpholin-4-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-6-[2-(morpholin-4-yl)ethyl]pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step organic reactions. One common approach is to start with a pyrido[4,3-d]pyrimidin-5(6H)-one core and introduce the morpholin-4-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-yl)-6-[2-(morpholin-4-yl)ethyl]pyrido[4,3-d]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-(morpholin-4-yl)-6-[2-(morpholin-4-yl)ethyl]pyrido[4,3-d]pyrimidin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)-6-[2-(morpholin-4-yl)ethyl]pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it could act as an inhibitor of kinases, which play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Morpholin-4-yl)ethyl]aniline
- N-[2-(Morpholin-4-yl)ethyl]aniline
- 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile
Uniqueness
2-(morpholin-4-yl)-6-[2-(morpholin-4-yl)ethyl]pyrido[4,3-d]pyrimidin-5(6H)-one is unique due to its specific substitution pattern and the presence of multiple morpholin-4-yl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-morpholin-4-yl-6-(2-morpholin-4-ylethyl)pyrido[4,3-d]pyrimidin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c23-16-14-13-18-17(22-7-11-25-12-8-22)19-15(14)1-2-21(16)4-3-20-5-9-24-10-6-20/h1-2,13H,3-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMUATDEPBUNBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=CC3=NC(=NC=C3C2=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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